molecular formula C10H10BrN3 B13971210 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine

Cat. No.: B13971210
M. Wt: 252.11 g/mol
InChI Key: ZTDVKQYMNRFEON-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a cyclopropyl group at the 2nd position, and a methyl group at the 3rd position. The imidazo[1,2-b]pyridazine scaffold is known for its wide range of applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the reaction of imidazo[1,2-b]pyridazine with bromine, cyclopropyl, and methylating agents under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with specific biological activities.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C10H10BrN3/c1-6-10(7-2-3-7)12-9-5-4-8(11)13-14(6)9/h4-5,7H,2-3H2,1H3

InChI Key

ZTDVKQYMNRFEON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1N=C(C=C2)Br)C3CC3

Origin of Product

United States

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